N-{2-tert-butyl-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl}-2-phenylacetamide
Description
N-{2-tert-butyl-5-oxo-2H,4H,6H-5λ⁴-thieno[3,4-c]pyrazol-3-yl}-2-phenylacetamide is a thienopyrazole-derived acetamide characterized by a fused thieno[3,4-c]pyrazole core substituted with a tert-butyl group at position 2 and a phenylacetamide moiety at position 3. This compound belongs to a class of small molecules investigated for their inhibitory activity against autotaxin (ATX), a key enzyme in lysophosphatidic acid (LPA) biosynthesis implicated in fibrosis, cancer, and inflammatory diseases . Its structural framework combines a rigid heterocyclic system with lipophilic substituents, which are critical for target binding and pharmacokinetic optimization.
Properties
IUPAC Name |
N-(2-tert-butyl-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2S/c1-17(2,3)20-16(13-10-23(22)11-14(13)19-20)18-15(21)9-12-7-5-4-6-8-12/h4-8H,9-11H2,1-3H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSOQUFUEODTRAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C(=C2CS(=O)CC2=N1)NC(=O)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-tert-butyl-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl}-2-phenylacetamide typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) or acetonitrile, and catalysts such as palladium or copper complexes .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions in reactors, with careful control of temperature, pressure, and pH to optimize yield and purity. The use of automated systems for monitoring and controlling reaction parameters is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
N-{2-tert-butyl-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl}-2-phenylacetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives under basic conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Scientific Research Applications
N-{2-tert-butyl-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl}-2-phenylacetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{2-tert-butyl-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl}-2-phenylacetamide involves its interaction with specific molecular targets. It may inhibit or activate certain enzymes or receptors, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analysis
The compound is part of a broader family of thieno[3,4-c]pyrazol-3-yl acetamides. Key structural analogs and their distinguishing features are outlined below:
Key Observations:
In contrast, the 4-fluorophenyl group in the adamantane derivative () introduces electron-withdrawing effects, which may strengthen hydrophobic interactions with the ATX active site .
Amide Moiety Variations:
- The target compound’s phenylacetamide group balances lipophilicity and hydrogen-bonding capacity, whereas the adamantane-1-carboxamide in the fluorophenyl analog adds rigidity and bulk, possibly influencing conformational stability and target residence time .
Biological Activity Trends: Patent data () suggests that analogs with aryl/heteroaryl groups at position 2 and optimized amide functionalities exhibit improved ATX inhibition (IC₅₀ values in low nanomolar ranges). However, specific data for the target compound remain undisclosed in public sources .
Research Findings and Discussion
Substituent-Driven Pharmacological Profiles
- Metabolic Stability: Bulky substituents like tert-butyl and adamantane are known to reduce cytochrome P450-mediated oxidation, extending half-life .
- Solubility Challenges: The tert-butyl group may lower solubility compared to polar analogs, necessitating formulation adjustments for in vivo efficacy.
- Potency Enhancements: Fluorine substitution (e.g., 4-fluorophenyl) often enhances membrane permeability and target affinity via hydrophobic and electrostatic interactions .
Biological Activity
N-{2-tert-butyl-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl}-2-phenylacetamide is a compound of significant interest in pharmacological research due to its unique structural properties and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a thieno[3,4-c]pyrazole core with a tert-butyl group and a phenylacetamide moiety. The structural characteristics contribute to its reactivity and potential interactions with biological targets.
The biological activity of this compound is thought to involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
- Receptor Modulation : It could interact with various receptors, modulating their activity and influencing physiological responses.
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against various pathogens.
Antimicrobial Activity
Research indicates that derivatives of compounds similar to this compound exhibit promising antimicrobial properties. For instance:
| Compound | Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | MRSA | 4 μg/mL |
| Compound B | C. difficile | 4 μg/mL |
| Compound C | E. coli | 8 μg/mL |
These findings highlight the compound's potential as an antibiotic agent against multidrug-resistant strains .
Case Studies
-
Study on Antimicrobial Efficacy :
A study investigated the efficacy of various thieno[3,4-c]pyrazole derivatives against MRSA and other pathogens. The results showed that modifications in the side chains significantly affected the antimicrobial potency . -
Pharmacokinetic Analysis :
Another research effort utilized PK-Sim software to simulate the metabolic processes of the compound. The analysis indicated that the tert-butyl group enhances membrane penetration and metabolic stability, suggesting a longer duration of action .
Structure–Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural components:
- Tert-butyl Group : Enhances hydrophobicity and membrane penetration.
- Thieno[3,4-c]pyrazole Core : Provides stability and reactivity essential for biological interactions.
- Phenylacetamide Moiety : Contributes to the overall pharmacological profile.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
